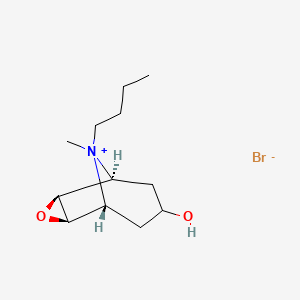
N-Butylscopine Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butylscopine Bromide, also known as Hyoscine Butylbromide, is a quaternary ammonium compound derived from scopolamine. It is widely used as an antispasmodic agent to relieve smooth muscle spasms in the gastrointestinal tract, urinary tract, and other organs. This compound is known for its ability to alleviate abdominal pain and discomfort associated with spasms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Butylscopine Bromide is synthesized through a series of chemical reactions starting from scopolamine. The primary synthetic route involves the quaternization of scopolamine with butyl bromide. This reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the final product through recrystallization or other suitable techniques to obtain a high-quality compound suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: N-Butylscopine Bromide undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound.
Applications De Recherche Scientifique
N-Butylscopine Bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Employed in studies investigating the effects of antispasmodic agents on smooth muscle tissues.
Medicine: Widely used in clinical research to study its efficacy and safety in treating gastrointestinal and urinary tract disorders.
Industry: Utilized in the pharmaceutical industry for the development and production of antispasmodic medications.
Mécanisme D'action
N-Butylscopine Bromide exerts its effects by binding to muscarinic M3 receptors in the gastrointestinal tract. This binding prevents acetylcholine from activating these receptors, which would otherwise result in the contraction of smooth muscle. By inhibiting these contractions, this compound reduces spasms and alleviates related pain during abdominal cramping .
Comparaison Avec Des Composés Similaires
Scopolamine: A natural alkaloid with similar antispasmodic properties but with central nervous system effects.
Atropine: Another anticholinergic agent with broader applications but more pronounced central nervous system side effects.
Methscopolamine: A compound similar to N-Butylscopine Bromide but with different pharmacokinetic properties.
Uniqueness: this compound is unique due to its quaternary ammonium structure, which limits its ability to cross the blood-brain barrier. This characteristic minimizes central nervous system side effects, making it a preferred choice for treating peripheral spasms without causing sedation or other central effects .
Propriétés
Formule moléculaire |
C12H22BrNO2 |
|---|---|
Poids moléculaire |
292.21 g/mol |
Nom IUPAC |
(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide |
InChI |
InChI=1S/C12H22NO2.BrH/c1-3-4-5-13(2)9-6-8(14)7-10(13)12-11(9)15-12;/h8-12,14H,3-7H2,1-2H3;1H/q+1;/p-1/t8?,9-,10+,11-,12+,13?; |
Clé InChI |
PQWFBJJLAMGVJL-LTDPRMFCSA-M |
SMILES isomérique |
CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O)C.[Br-] |
SMILES canonique |
CCCC[N+]1(C2CC(CC1C3C2O3)O)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


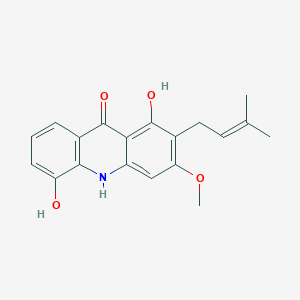
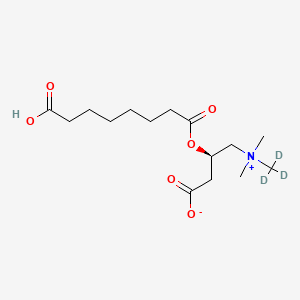
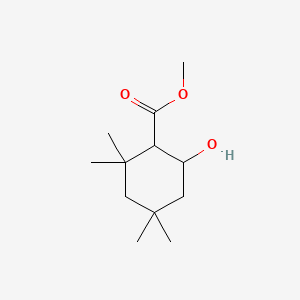
![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one](/img/structure/B13430353.png)
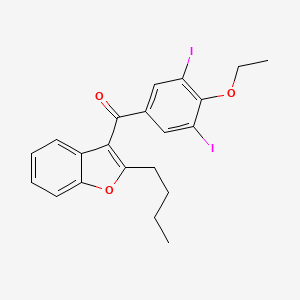
![1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13430370.png)
![N-butyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaen-15-amine](/img/structure/B13430375.png)
![4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol](/img/structure/B13430376.png)
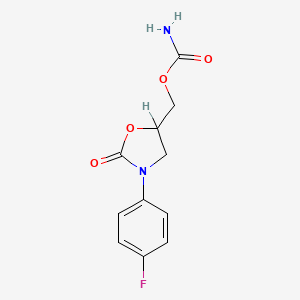
![2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13430389.png)
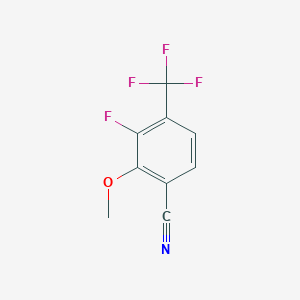

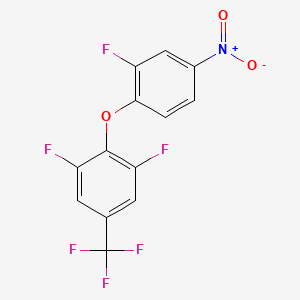
![(1S,8R,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol](/img/structure/B13430403.png)
